molecular formula C7H9N5O B1289268 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 900319-17-7

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B1289268
M. Wt: 179.18 g/mol
InChI Key: LDSSGWXLXBRTKI-UHFFFAOYSA-N
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Description

The compound 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a derivative of the triazolopyrimidine family, which is known for its potential biological activity and its relevance in the synthesis of various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is well represented and can give insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related triazolopyrimidines has been described in the literature. For instance, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines have been synthesized through deacylation of 5-acetyl Biginelli-like precursors or by reduction of the corresponding triazolopyrimidines using LiAlH4. These methods provide a pathway for the introduction of functional groups at the 6-position, which is a key step in the synthesis of functionalized derivatives .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. This structure is crucial for the biological activity of these compounds. The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, showing different supramolecular architectures in its solvated forms. These structures are stabilized by hydrogen-bonding interactions and, in some cases, by π-π stacking interactions . This information can be extrapolated to understand the potential intermolecular interactions of 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.

Chemical Reactions Analysis

The reactivity of triazolopyrimidines can be inferred from their reactions with various reagents. For example, the reaction of triaminopyrimidine-thiones with phosphoryl chloride and N,N-dimethylacylamides leads to the formation of triazolopyrimidin-thiones and their oxo derivatives . These reactions demonstrate the potential of triazolopyrimidines to undergo transformations that can be useful in the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of amino groups and other substituents can affect their solubility, crystallinity, and potential for forming solvates. The study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid solvates reveals the impact of the solvent on the crystal structure and hydrogen-bonding patterns . These findings are relevant for understanding the behavior of 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in different environments and could inform its potential applications.

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines, including “6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, have shown promise in various areas of drug design . Future research may focus on further exploring their potential applications in medicinal chemistry, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

6-amino-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSSGWXLXBRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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